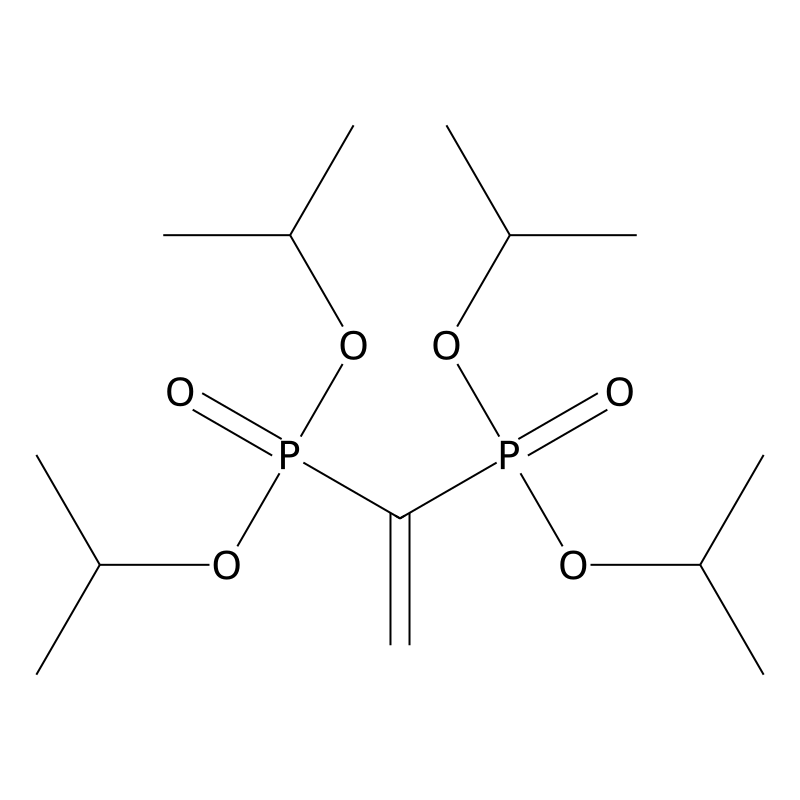Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Material Science: Organophosphonic acids can be used as flame retardants []. They can also be used as additives in lubricants to improve extreme pressure properties [].
- Medicine: Some organophosphonic acids have found uses as pharmaceuticals [].
- Agriculture: Certain organophosphonic acids are used as herbicides [].
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester is a chemical compound classified under organophosphorus compounds. Its molecular formula is , and it is recognized by the CAS number 48074-47-1. This compound features a unique structure characterized by two phosphonate groups linked through an ethenylidene bridge, making it significant in various chemical applications due to its reactivity and stability .
- Oxidation and Reduction: The compound can undergo oxidation reactions, which may alter its functional groups, and reduction processes that can modify its phosphonate functionalities.
- Substitution Reactions: It readily engages in nucleophilic substitution reactions, particularly with halides and alcohols, facilitating the formation of various derivatives.
- Hydrolysis: In the presence of water or acidic conditions, it can hydrolyze to release phosphonic acid derivatives .
The biological activity of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester is primarily linked to its role as an enzyme inhibitor. It has been shown to interact with specific enzymes by binding to their active sites, thereby inhibiting their activity. This property makes it a candidate for further research in pharmacology and biochemistry . Additionally, its potential as a chelating agent suggests applications in metal ion binding and removal.
The synthesis of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester can be achieved through various methods:
- Michaelis-Arbuzov Reaction: This method involves the reaction of trialkyl phosphites with alkyl halides to form phosphonate esters.
- Condensation Reactions: The compound can also be synthesized via condensation reactions between appropriate phosphonic acids and alcohols under controlled conditions .
- Phosphorylation: Another approach includes the phosphorylation of olefins with phosphorus oxychloride or phosphorus pentoxide .
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester finds numerous applications across different fields:
- Chemical Industry: It serves as a precursor in the synthesis of other organophosphorus compounds.
- Agriculture: The compound is explored for use in agrochemicals as a plant growth regulator or pesticide.
- Material Science: Its properties make it suitable for use in polymer chemistry and as an additive in coatings and adhesives .
Studies on the interactions of phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester with biological systems have highlighted its potential inhibitory effects on various enzymes. Research indicates that it may affect metabolic pathways by modulating enzyme activity. Further investigation into its interaction with metal ions shows promise for applications in environmental remediation and industrial processes .
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester can be compared to several similar compounds within the organophosphorus family. Notable comparisons include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tetraisopropyl methylenediphosphonate | Similar structure but different alkyl groups | |
| Tetraethyl vinylidene diphosphonate | Contains ethyl groups; used in similar applications | |
| Ethylenediamine tetra(methylene phosphonic acid) | Known for chelating properties; used in water treatment |
Uniqueness
Phosphonic acid, ethenylidenebis-, tetrakis(1-methylethyl) ester stands out due to its specific structural arrangement that allows for unique reactivity patterns not observed in other similar compounds. Its dual phosphonate functionality linked via an ethenylidene bridge provides distinct chemical behavior, making it valuable for targeted applications in catalysis and enzyme inhibition .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








